
3-Methylpicolinic acid
Overview
Description
Preparation Methods
3-Methylpicolinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyano-3-methylpyridine with sulfuric acid. The reaction is carried out by dissolving 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid and heating the solution at 120°C for 2 hours . After cooling to 20°C, the product is obtained.
Chemical Reactions Analysis
3-Methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common reagents used in these reactions include lithium diisopropylamide (LDA) for C-alkylation and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, such as copper and cobalt complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-Methylpicolinic acid involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, it can bind to zinc finger proteins, altering their structure and function .
Comparison with Similar Compounds
3-Methylpicolinic acid is similar to other picolinic acid derivatives, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Compared to these compounds, this compound has unique properties due to the presence of a methyl group at the 3-position, which can influence its reactivity and interactions with other molecules.
Biological Activity
3-Methylpicolinic acid (3-Mepic), a derivative of picolinic acid, is a compound with notable biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevance in various fields, including biochemistry and pharmacology.
- Chemical Formula : CHNO
- Molecular Weight : 135.14 g/mol
- CAS Number : 268757-72-3
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antioxidant Properties : Studies have shown that 3-Mepic can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including neurodegenerative disorders.
- Neuroprotective Effects : Research indicates that 3-Mepic may play a role in neuroprotection. It has been observed to enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Metal Ion Chelation : The compound has demonstrated the ability to chelate metal ions, which can mitigate metal-induced toxicity. This characteristic is particularly relevant in the context of heavy metal exposure and associated health risks.
This compound's biological effects are attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), reducing oxidative damage.
- Modulation of Enzymatic Activity : It influences various enzymes involved in metabolic pathways, potentially enhancing cellular metabolism and energy production.
- Gene Expression Regulation : Preliminary studies suggest that 3-Mepic may affect the expression of genes related to stress response and apoptosis, promoting cell survival under adverse conditions.
Case Studies
- Neuroprotection in Animal Models :
- Antioxidant Efficacy :
Data Table: Summary of Biological Activities
Applications in Research and Medicine
This compound is being explored for various applications:
- Pharmacological Research : Its antioxidant and neuroprotective properties make it a candidate for drug development aimed at treating neurodegenerative diseases.
- Agricultural Science : As a chelating agent, it may find use in soil fertility assessments and improving plant resilience against heavy metal toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-methylpicolinic acid, and what analytical methods validate its purity and structure?
- Synthesis : this compound is formed via enzymatic extradiol cleavage of substrates like 2-amino-m-cresol by 2-aminophenol 1,6-dioxygenase, as observed in Pseudomonas pseudoalcaligenes JS45 . Non-enzymatic cyclization of intermediates like 2-amino-3-methylmuconic acid semialdehyde also yields the compound .
- Validation : High-performance liquid chromatography (HPLC) with retention time matching, UV-Vis spectroscopy (absorption maxima at 380 nm), and GC-MS analysis of methyl ester derivatives (e.g., m/z 151 for this compound methyl ester) are critical for structural confirmation .
Q. How is this compound characterized in coordination chemistry, and what spectroscopic techniques are employed?
- Coordination Chemistry : The compound acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II). For example, bis(3-methylpicolinato-N,O)(4-picoline) copper(II) complexes are synthesized by refluxing this compound with metal salts in aqueous ethanol .
- Spectroscopy : X-ray crystallography confirms molecular geometry, while IR spectroscopy identifies bonding modes (e.g., ν(COO⁻) stretches at 1600–1650 cm⁻¹). UV-Vis spectrophotometry in solution reveals ligand-to-metal charge transfer bands, and thermal analysis (TGA/DSC) assesses stability .
Q. What biological activities have been reported for this compound, and how are these assays designed?
- Alpha-Glucosidase Inhibition : Cr(III) and V(IV) complexes of this compound show inhibitory effects (IC₅₀ values), tested via spectrophotometric assays using p-nitrophenyl-α-D-glucopyranoside as a substrate. Positive controls (e.g., acarbose) and dose-response curves are mandatory for validation .
- Experimental Design : Assays typically include triplicate measurements, enzyme kinetics (Michaelis-Menten analysis), and statistical validation (e.g., ANOVA for significance) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic and structural properties of this compound and its metal complexes?
- Methodology : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gaps). Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions .
- Applications : These models correlate with experimental UV-Vis spectra and explain charge transfer mechanisms in metal complexes. For example, Cr(III) complexes exhibit lower HOMO-LUMO gaps, enhancing bioactivity .
Q. How should researchers address contradictions in reported catalytic or inhibitory activities of this compound derivatives?
- Case Study : Discrepancies in enzyme inhibition studies may arise from assay conditions (e.g., pH, metal ion interference). For instance, Cu²⁺ and Zn²⁺ ions inhibit 2-aminophenol 1,6-dioxygenase activity, altering substrate conversion rates .
- Resolution : Meta-analyses using heterogeneity metrics (e.g., I² statistic) quantify variability across studies. Sensitivity analyses isolate confounding factors (e.g., metal cofactors) .
Q. What strategies optimize the experimental design for studying this compound’s role in environmental or metabolic pathways?
- Framework : Apply the PICO framework:
- P opulation: Microbial consortia or enzyme systems.
- I ntervention: Substrate analogs (e.g., halogenated derivatives).
- C omparator: Wild-type vs. mutant enzymes.
- O utcome: Metabolite yield (e.g., picolinic acid derivatives) .
- Advanced Techniques : Use isotopic labeling (¹³C/¹⁵N) to trace metabolic pathways or mutagenesis to identify active-site residues critical for substrate specificity .
Q. Methodological Best Practices
Q. How should researchers document synthetic procedures and characterization data for reproducibility?
- Reporting Standards : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Provide detailed reaction conditions (solvents, temperatures, molar ratios).
- Include spectral data (¹H/¹³C NMR, HRMS) for novel compounds in supplementary materials.
- For known compounds, cite literature methods for identity confirmation .
Q. What statistical approaches are recommended for analyzing dose-response or enzyme kinetics data?
- Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and p-values for significance. For enzyme kinetics, fit data to the Michaelis-Menten model using the Hanes-Woolf linearization method .
Q. Tables
Table 1 : Key Spectral Data for this compound and Derivatives
Compound | UV-Vis λ_max (nm) | IR ν(COO⁻) (cm⁻¹) | GC-MS (m/z) |
---|---|---|---|
This compound | 380 | 1610 | 151 (methyl ester) |
Cu(II) complex | 650 (d-d transition) | 1605 | N/A |
Cr(III) complex | 420 (LMCT band) | 1625 | N/A |
Sources: |
Table 2 : Common Pitfalls in Research on this compound
Issue | Solution |
---|---|
Metal ion interference | Use chelators (e.g., EDTA) in assays |
Low metabolite yields | Optimize enzyme:substrate ratios |
Spectral overlap | Employ HPLC-MS for resolution |
Properties
IUPAC Name |
3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIBYREWJHKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296408 | |
Record name | 3-Methylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-07-2 | |
Record name | 3-Methylpicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4021-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpicolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4021-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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